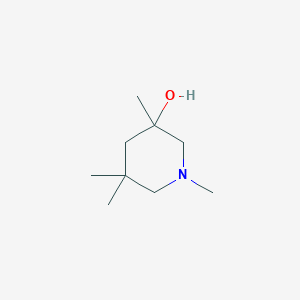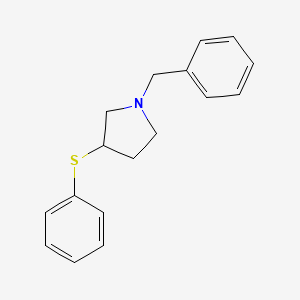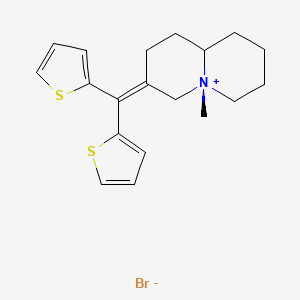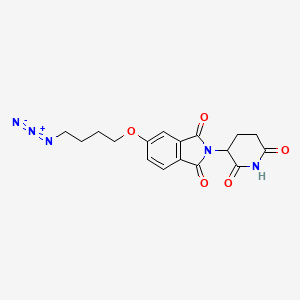
Salicylic acid, 4-sulfanilamido-; Metrasil; p-Sulfanilamidosalicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylic acid, 4-sulfanilamido-, also known as Metrasil or p-Sulfanilamidosalicylic acid, is a compound that combines the properties of salicylic acid and sulfanilamide. This compound is of interest due to its potential applications in various fields, including medicine and industry. Salicylic acid is well-known for its role in plant defense and its use in pharmaceuticals, while sulfanilamide is a key component in antibacterial agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-sulfanilamido- typically involves the sulfonation of salicylic acid followed by the introduction of the sulfanilamide group. One common method involves the reaction of salicylic acid with chlorosulfonic acid to form 4-chlorosulfonylsalicylic acid. This intermediate is then reacted with sulfanilamide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of salicylic acid, 4-sulfanilamido- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Salicylic acid, 4-sulfanilamido- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
科学研究应用
Salicylic acid, 4-sulfanilamido- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a growth regulator.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of salicylic acid, 4-sulfanilamido- involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The sulfanilamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
相似化合物的比较
Similar Compounds
Salicylic Acid: Known for its role in plant defense and use in pharmaceuticals.
Sulfanilamide: A key component in antibacterial agents.
Methyl Salicylate: Used in topical analgesics and as a flavoring agent.
Aspirin (Acetylsalicylic Acid): Widely used as an analgesic and anti-inflammatory drug.
Uniqueness
Salicylic acid, 4-sulfanilamido- is unique in that it combines the properties of both salicylic acid and sulfanilamide, offering potential dual benefits in terms of antibacterial activity and other therapeutic effects. This combination makes it a versatile compound with applications in various fields.
属性
分子式 |
C13H12N2O5S |
|---|---|
分子量 |
308.31 g/mol |
IUPAC 名称 |
2-[(4-aminophenyl)sulfonylamino]oxybenzoic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-9-5-7-10(8-6-9)21(18,19)15-20-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) |
InChI 键 |
MJIQEXRPLNHVJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)ONS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



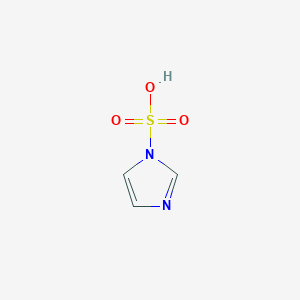
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
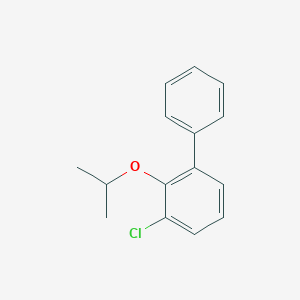
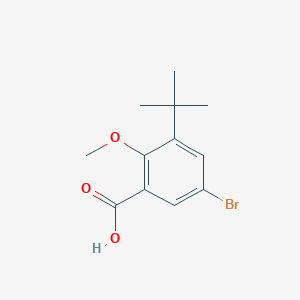
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)

